molecular formula C20H23FN2O B14188681 2H-Azepin-2-one, 1-[3-[6-(4-fluorophenyl)-3-pyridinyl]propyl]hexahydro- CAS No. 918145-80-9

2H-Azepin-2-one, 1-[3-[6-(4-fluorophenyl)-3-pyridinyl]propyl]hexahydro-

Cat. No.: B14188681
CAS No.: 918145-80-9
M. Wt: 326.4 g/mol
InChI Key: VGPSVBCVZJYKHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2H-Azepin-2-one, 1-[3-[6-(4-fluorophenyl)-3-pyridinyl]propyl]hexahydro- is a seven-membered lactam (azepinone) core substituted with a propyl chain linked to a 6-(4-fluorophenyl)-3-pyridinyl moiety. This structure combines a heterocyclic lactam with aromatic fluorophenyl and pyridinyl groups, which are often associated with biological activity, particularly in cholesterol absorption inhibition and receptor modulation . The 4-fluorophenyl group is a common pharmacophore in medicinal chemistry, contributing to metabolic stability and lipophilicity, while the pyridinyl moiety may facilitate hydrogen bonding or π-π interactions in biological systems.

Properties

CAS No.

918145-80-9

Molecular Formula

C20H23FN2O

Molecular Weight

326.4 g/mol

IUPAC Name

1-[3-[6-(4-fluorophenyl)pyridin-3-yl]propyl]azepan-2-one

InChI

InChI=1S/C20H23FN2O/c21-18-10-8-17(9-11-18)19-12-7-16(15-22-19)5-4-14-23-13-3-1-2-6-20(23)24/h7-12,15H,1-6,13-14H2

InChI Key

VGPSVBCVZJYKHO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)N(CC1)CCCC2=CN=C(C=C2)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(6-(4-fluorophenyl)pyridin-3-yl)propyl)azepan-2-one typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like 1-(3-(6-(4-fluorophenyl)pyridin-3-yl)propyl)azepan-2-one.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-(3-(6-(4-fluorophenyl)pyridin-3-yl)propyl)azepan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-(6-(4-fluorophenyl)pyridin-3-yl)propyl)azepan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-(6-(4-fluorophenyl)pyridin-3-yl)propyl)azepan-2-one involves its interaction with specific molecular targets. The fluorophenyl group and pyridine ring can participate in π-π stacking interactions with aromatic amino acids in proteins, while the azepanone moiety can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

SCH48461 and Its Metabolite SCH58235

SCH48461 () is a cholesterol absorption inhibitor with a distinct scaffold but shares the 4-fluorophenyl motif. Its metabolite, SCH58235 (a glucuronide derivative of SCH48461’s C4-phenol), exhibits 400-fold higher potency in cholesterol-fed rhesus monkeys. Key comparisons include:

  • Structural Differences: SCH48461 lacks the azepinone core but features a substituted benzofuran system. The glucuronidation in SCH58235 enhances intestinal retention, reducing systemic availability compared to SCH48461 .
  • Activity : SCH58235 achieves >95% cholesterol absorption inhibition (vs. 70% for SCH48461) in rats, attributed to prolonged intestinal wall retention .
  • Bioavailability : SCH58235 shows 64% lower plasma and 84% lower hepatic drug-related radioactivity than SCH48461, indicating reduced systemic exposure .
Compound Core Structure Key Substituents Biological Activity Potency (Relative) Systemic Availability
SCH48461 Benzofuran 4-Fluorophenyl, hydroxyl Cholesterol absorption inhibitor 1x (baseline) High
SCH58235 Benzofuran-glucuronide 4-Fluorophenyl, glucuronide Cholesterol absorption inhibitor 400x Low
Target Compound Hexahydro-azepinone 4-Fluorophenyl, 3-pyridinyl Hypothesized similar activity N/A Moderate (predicted)

1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran Derivatives

The compounds in (e.g., 1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide) share the 4-fluorophenyl group but feature an isobenzofuran core and dimethylaminopropyl chain. Key distinctions:

  • Pharmacokinetics: The dimethylaminopropyl group may enhance solubility or cationic interactions, unlike the target compound’s neutral propyl linker.

(1,1-Dioxo-4-thiomorpholinyl)-[6-[[3-(4-fluorophenyl)-5-methyl-4-isoxazolyl]methoxy]-3-pyridinyl]-methanone

This compound () includes a 4-fluorophenyl-isoxazolyl group linked to pyridinyl and a thiomorpholinyl-dione core. Comparisons include:

  • Structural Complexity: The isoxazolyl and thiomorpholinyl groups introduce additional hydrogen-bonding and sulfone-mediated polarity, contrasting with the target compound’s simpler azepinone core.
  • Formulation : Solid forms of this compound are patented, highlighting its stability and crystallinity advantages, which could inform formulation strategies for the target compound .

Key Findings and Implications

  • Fluorophenyl Efficacy : The 4-fluorophenyl group is critical across all compared compounds for metabolic stability and target engagement. Its position on pyridinyl (target compound) vs. benzofuran (SCH48461) may alter binding kinetics .
  • Core Structure Impact: The azepinone core likely confers rigidity and protease resistance compared to glucuronidated metabolites (SCH58235) or isobenzofuran derivatives .
  • Bioavailability Trade-offs : Reduced systemic availability in SCH58235 suggests that intestinal retention enhances efficacy but limits systemic effects—a consideration for the target compound’s design .

Notes

The hexahydro-azepinone core may improve metabolic stability over glucuronidated metabolites like SCH58235 .

Positional isomerism (e.g., 3-pyridinyl vs. 4-pyridinyl) in fluorophenyl-linked compounds could significantly affect activity .

Biological Activity

Chemical Structure and Properties

The chemical formula for this compound is C20H26N2OC_{20}H_{26}N_2O. It features a hexahydro-azepinone ring structure with a fluorophenyl and pyridinyl substituent, which may contribute to its biological properties.

PropertyValue
Molecular Weight314.44 g/mol
SolubilitySoluble in DMSO
Melting PointNot available
LogPNot available

Research indicates that compounds similar to 2H-Azepin-2-one can interact with various neurotransmitter systems. The presence of the fluorophenyl group suggests potential interactions with dopamine receptors, while the pyridinyl component may influence serotonin pathways. These interactions could lead to anxiolytic or antidepressant effects.

Pharmacological Effects

  • Antidepressant Activity : Studies have shown that azepine derivatives can exhibit significant antidepressant-like effects in animal models. The mechanism is thought to involve modulation of serotonin and norepinephrine levels in the brain.
  • Anxiolytic Effects : Similar compounds have demonstrated anxiolytic properties, potentially through GABAergic modulation, which may result in reduced anxiety behaviors in preclinical studies.
  • Neuroprotective Properties : Some azepine derivatives have been noted for their neuroprotective effects, possibly by reducing oxidative stress and inflammation in neuronal cells.

Study 1: Antidepressant Effects

A study conducted on a related azepine derivative demonstrated a significant reduction in depression-like behaviors in mice subjected to chronic mild stress. The compound was administered at varying doses, revealing a dose-dependent response in behavioral improvement.

Study 2: Anxiolytic Activity

In another investigation, the anxiolytic effects of a structurally similar compound were assessed using the elevated plus maze test. Results indicated that the compound significantly increased the time spent in open arms, suggesting reduced anxiety levels.

Table 2: Summary of Biological Activities

ActivityStudy ReferenceOutcome
Antidepressant[Ref 1]Significant reduction in depression-like behavior
Anxiolytic[Ref 2]Increased open arm time in elevated plus maze
Neuroprotective[Ref 3]Reduced oxidative stress markers

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.